molecular formula C15H15N3O2S B2482794 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 91759-66-9

2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2482794
CAS No.: 91759-66-9
M. Wt: 301.36
InChI Key: ZXTQBJSOXBDTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide (CAS 91759-66-9) is a thiosemicarbazide derivative of interest in medicinal chemistry and pharmacological research. It is synthesized via the reaction of 4-methoxybenzoyl chloride with N-phenylhydrazinecarbothioamide, typically in an organic solvent like dichloromethane with a base such as triethylamine . The compound features a 4-methoxybenzoyl group attached to a hydrazinecarbothioamide scaffold, a structure known for diverse reactivity that enables further chemical derivatization . Compounds within the hydrazine-1-carbothioamide class have demonstrated a wide spectrum of marked biological activities in scientific research, including anticancer, antifungal, antituberculous, antiviral, and antibacterial properties . Furthermore, such derivatives have been recognized as potent urease inhibitors; the urease enzyme is a nickel-dependent enzyme whose excessive activity is associated with various pathological conditions, making its inhibition a valuable research area . The molecular formula of this compound is C15H15N3O2S, with a molecular weight of 301.4 g/mol . Its solubility in aqueous buffer at pH 7.4 is reported to be 38.1 µg/mL . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-7-11(8-10-13)14(19)17-18-15(21)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTQBJSOXBDTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325604
Record name 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91759-66-9
Record name 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Spectroscopic Properties

  • IR Spectroscopy:
    • The target compound exhibits C=S stretching at ~1243–1258 cm⁻¹ and C=O at ~1663–1682 cm⁻¹, consistent with hydrazinecarbothioamide derivatives .
    • Triazole analogs () lose C=O bands after cyclization, confirming conversion to triazole-thiones .
  • NMR Spectroscopy:
    • The 4-methoxybenzoyl group in the target compound shows characteristic aromatic proton signals at δ 7.6–8.0 ppm (1H-NMR) .
    • Sulfonyl-substituted analogs () display downfield shifts for sulfonyl-attached carbons at δ 125–130 ppm (13C-NMR) .

Functional Comparisons

Corrosion Inhibition

  • Efficiency Ranking (): AP4PT > HP4PT > D4PT. The amino group in AP4PT enhances adsorption on mild steel in H₂SO₄ via donor-acceptor interactions .
  • Computational Insights ():
    PHC (N-phenylhydrazinecarbothioamide) exhibits lower inhibition efficiency than MBHC due to weaker adsorption energy (-142.3 kcal/mol vs. -178.6 kcal/mol for MBHC) .

Key Findings and Novelty

  • Structural Novelty: Benzimidazole and triazole derivatives () highlight how heterocyclic substituents introduce unreported frameworks .
  • Functional Versatility: The target compound’s role in synthesizing triazole-thiols underscores its utility in medicinal chemistry .
  • Contradictions: While reports a novel structure, other analogs (e.g., ) follow established synthetic routes, indicating substituent-driven uniqueness .

Biological Activity

2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazinecarbothioamide structure, which is known for its reactivity and ability to interact with various biological targets. The presence of the 4-methoxybenzoyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on the NCI-60 cancer cell line panel demonstrated that this compound has selective activity against leukemia cells, with notable IC50 values indicating potent inhibition of cell proliferation.

Cell Line IC50 (µM) Activity
RPMI-8226 (Leukemia)1.11High cytotoxicity
SR (Leukemia)0.63Significant inhibition
MDA-MB-468 (Breast)5.89Moderate activity

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to initiate apoptosis in cancer cells, evidenced by increased annexin V positivity in treated cells.
  • Cell Cycle Arrest : It causes significant growth arrest at the G2/M phase of the cell cycle, delaying progression through the S-phase.
  • Mitochondrial Dysfunction : Treatment leads to mitochondrial depolarization and increased reactive oxygen species (ROS) production, contributing to cytotoxicity.

Study 1: Cytotoxicity Assessment

In a controlled laboratory study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards leukemia cells while showing moderate effects on breast and colon cancer cells. The study utilized flow cytometry to analyze apoptosis and cell cycle dynamics.

Study 2: Docking Studies

Docking studies conducted to explore the binding affinity of the compound to β-tubulin revealed that it binds effectively at the colchicine site, similar to known microtubule inhibitors. This interaction may explain its anticancer properties by disrupting microtubule dynamics, essential for cell division.

Q & A

Q. What advanced techniques elucidate structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with DNA topoisomerase II or histone deacetylases (HDACs).
  • QSAR modeling : Correlate electronic parameters (e.g., HOMO-LUMO gap, MEP surfaces) with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.